molecular formula C24H26F2N2O2 B5174820 5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B5174820
M. Wt: 412.5 g/mol
InChI Key: MNEYEHPRJKZQRM-UHFFFAOYSA-N
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Description

5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a difluoromethoxy group, a propylcyclohexyl group, and an oxadiazole ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The difluoromethoxy and propylcyclohexyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be employed in the study of biological systems and interactions due to its unique structural features.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The difluoromethoxy and propylcyclohexyl groups may play a role in modulating the compound’s activity and binding affinity to specific targets. The oxadiazole ring can participate in various chemical interactions, contributing to the compound’s overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and molecules containing difluoromethoxy and propylcyclohexyl groups. Examples include:

Uniqueness

5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is unique due to its specific combination of functional groups and the presence of the oxadiazole ring

Properties

IUPAC Name

5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F2N2O2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)22-27-23(30-28-22)20-12-14-21(15-13-20)29-24(25)26/h8-17,24H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEYEHPRJKZQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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